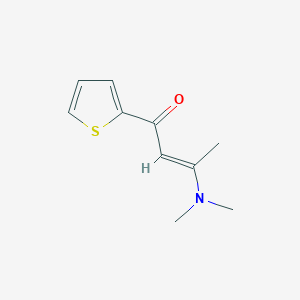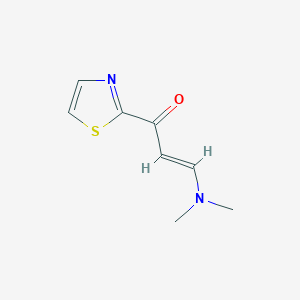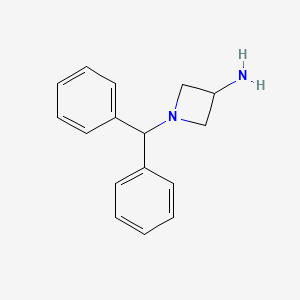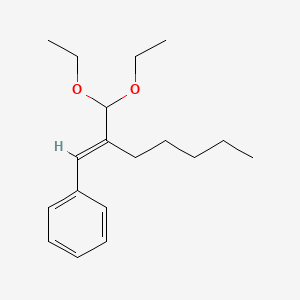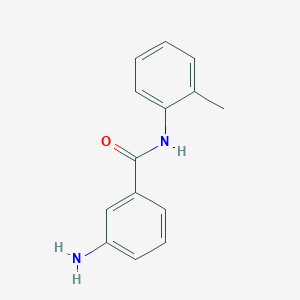
4-(Acetamidomethyl)benzene-1-sulfonyl chloride
Descripción general
Descripción
4-(Acetamidomethyl)benzene-1-sulfonyl chloride is a useful research compound. Its molecular formula is C9H10ClNO3S and its molecular weight is 247.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis and Reaction Media
- Sulfonylation of Benzenes: Zinc-exchanged zeolites, significantly more active in their zinc form compared to proton form, are used for sulfonylation of benzenes with sulfonating agents including benzenesulfonyl chloride. This indicates potential uses in heterogeneous catalysis for sulfonylation reactions (Laidlaw et al., 2002).
Structural and Computational Studies
- Structural Characterization: Sulfonamides like 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, synthesized from the reaction of 4-methyl benzene sulfonyl chloride, have been characterized using various techniques like X-ray diffraction and NMR, highlighting the compound's role in structural chemistry (Sarojini et al., 2012).
Chemical Synthesis
- Friedel-Crafts Sulfonylation: 4-Methyl benzenesulfonyl chloride is used in Friedel-Crafts sulfonylation reactions of benzene and substituted benzenes, showcasing the role of sulfonyl chlorides in aromatic substitution reactions (Nara et al., 2001).
- Synthesis of Antibacterial Agents: The compound played a role in synthesizing N-substituted sulfonamides with antibacterial properties, indicating its use in pharmaceutical chemistry (Abbasi et al., 2016).
Electron Diffraction and Quantum Studies
- Gas-phase Electron Diffraction: Studies involving 4-nitrobenzene sulfonyl chloride focus on its molecular structure using techniques like electron diffraction, relevant for understanding the gas-phase behavior of sulfonylated compounds (Petrov et al., 2009).
Enzyme Inhibition and Antioxidant Potential
- Sulfonamides Synthesis for Biological Activity: 4-(Acetamidomethyl)benzene-1-sulfonyl chloride is used in synthesizing sulfonamides that demonstrate moderate antioxidant activity and enzyme inhibition potential, underscoring its importance in the development of biologically active compounds (Danish et al., 2021).
Molecular Docking and Computational Analysis
- Anticonvulsant Potential and Molecular Docking: Sulfonamides synthesized using this compound exhibit significant anticonvulsant activity in computational studies, indicating their potential therapeutic applications (Khokra et al., 2019).
Safety and Hazards
Mecanismo De Acción
Mode of Action
It is known that sulfonyl chloride compounds typically undergo electrophilic aromatic substitution reactions .
Biochemical Pathways
The compound 4-(Acetamidomethyl)benzenesulfonyl Chloride is involved in the synthesis of sulfanilamide, a type of sulfa drug . The compound undergoes chlorosulfonation, and the resulting product is treated with ammonia to replace the chlorine with an amino group, affording 4-acetamidobenzenesulfonamide. The subsequent hydrolysis of the sulfonamide produces the sulfanilamide .
Result of Action
Its role in the synthesis of sulfanilamide suggests it may have antimicrobial properties, as sulfanilamide is known to inhibit the synthesis of folic acid in bacteria .
Análisis Bioquímico
Biochemical Properties
4-(Acetamidomethyl)benzene-1-sulfonyl chloride plays a crucial role in biochemical reactions due to its ability to form covalent bonds with amino groups in proteins and enzymes. This compound interacts with enzymes such as proteases and kinases, modifying their activity by forming stable sulfonamide linkages. These interactions can inhibit or activate the enzymes, depending on the specific context of the reaction .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and concentration used. This compound can influence cell signaling pathways by modifying key signaling proteins, leading to changes in gene expression and cellular metabolism. For example, it can inhibit the activity of certain kinases, resulting in altered phosphorylation states of downstream targets . Additionally, this compound can affect cellular processes such as apoptosis and cell proliferation by interacting with proteins involved in these pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. It forms sulfonamide bonds with amino groups in proteins, leading to changes in their structure and function. This compound can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. In some cases, it can also activate enzymes by stabilizing their active form . The binding interactions of this compound with proteins are highly specific and depend on the presence of accessible amino groups .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in experiments. This compound is relatively stable under standard storage conditions but can degrade over time when exposed to moisture or high temperatures. In vitro studies have shown that its effects on cellular function can persist for several hours to days, depending on the concentration and exposure duration . Long-term effects in in vivo studies are less well-documented but may include sustained inhibition or activation of target enzymes .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Low doses may result in subtle changes in enzyme activity and cellular processes, while higher doses can lead to more pronounced effects, including toxicity. Threshold effects have been observed, where a certain concentration is required to achieve a measurable impact on biological systems . At high doses, adverse effects such as tissue damage and systemic toxicity have been reported .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes in metabolic pathways, leading to changes in metabolite levels. For example, it can inhibit enzymes involved in amino acid metabolism, resulting in altered concentrations of specific amino acids . The compound’s interactions with cofactors such as adenosine triphosphate can also influence its metabolic effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells depend on the presence of binding proteins that facilitate its transport . The distribution of this compound in tissues can vary, with higher concentrations observed in organs with high metabolic activity .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through interactions with targeting signals on proteins. Post-translational modifications, such as phosphorylation, can also affect its localization and activity . The specific localization of this compound within cells can impact its function and the biochemical processes it influences .
Propiedades
IUPAC Name |
4-(acetamidomethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3S/c1-7(12)11-6-8-2-4-9(5-3-8)15(10,13)14/h2-5H,6H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRGHKTBZVWARIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396338 | |
| Record name | 4-(Acetamidomethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28073-51-0 | |
| Record name | 4-(Acetamidomethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40396338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(acetamidomethyl)benzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



